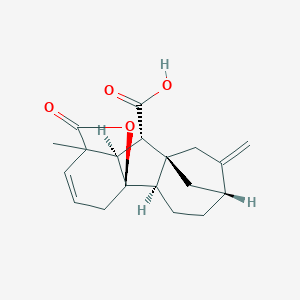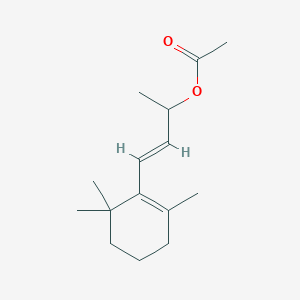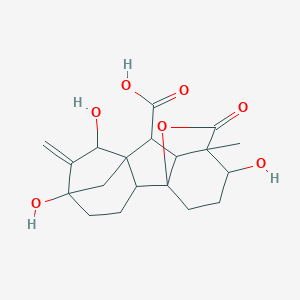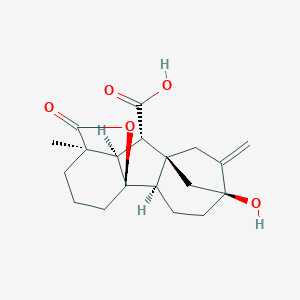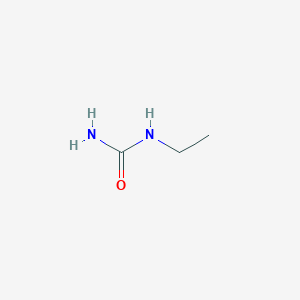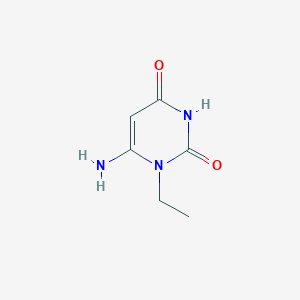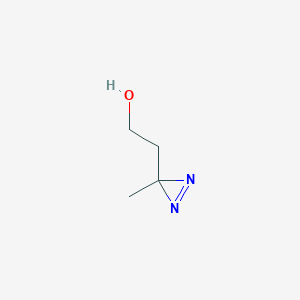
2-(3-Methyl-3H-diazirin-3-yl)ethanol
Übersicht
Beschreibung
2-(3-Methyl-3H-diazirin-3-yl)ethanol, also known as 2-Methyl-3H-diazirin-3-yl ethanol, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and a boiling point of 78 °C. 2-Methyl-3H-diazirin-3-yl ethanol has a wide range of applications in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, it is used as a solvent and has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Aliphatic diazirines like “2-(3-Methyl-3H-diazirin-3-yl)ethanol” have been widely used as photophores for photoaffinity labeling due to their relatively small size, which can reduce the steric effect on the natural interaction between ligands and proteins .
- Methods of Application : The base-mediated one-pot synthesis of aliphatic diazirines was studied. It was found that potassium hydroxide (KOH) can promote the construction of aliphatic diazirine with good efficiency .
- Results or Outcomes : This protocol is highly neat and the desired products can be easily isolated and purified. As the first comprehensive study of the base-mediated one-pot synthesis of aliphatic diazirines, this work provided good insight into the preparation and utilization of diazirine-based photoaffinity labeling probes .
Protein-DNA Interactions
- Scientific Field : Biochemistry .
- Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used in the synthesis of diazirine amines, which are used as probes for studying protein-DNA interactions .
- Methods of Application : The synthetic route for making diazirine amines involves several steps, including the addition of 4-hydroxy-2-butanone to NH3, followed by the addition of hydroxylamine O-Sulfonic acid dissolved in methanol. After overnight stirring, the white precipitate was filtered and methanol was added .
- Results or Outcomes : The synthetic route for making diazirine amines was successfully established, providing a method for studying protein-DNA interactions .
Chemical Probe Synthesis
- Scientific Field : Organic Chemistry .
- Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used for chemical probe synthesis. This trifunctional building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .
- Methods of Application : When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
- Results or Outcomes : This method provides a way to synthesize chemical probes that can be used in various chemical biology experiments .
Development of Photoactivatable Prodrugs
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Diazirine linkers, such as “2-(3-Methyl-3H-diazirin-3-yl)ethanol”, have been employed in the development of novel therapeutics, including photoactivatable prodrugs .
- Methods of Application : These prodrugs are designed to release their active pharmaceutical ingredient upon exposure to UV light .
- Results or Outcomes : This application provides a new approach to drug delivery, allowing for targeted treatment with reduced side effects .
Synthesis of Diazirine Amines
- Scientific Field : Organic Chemistry .
- Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used in the synthesis of diazirine amines .
- Methods of Application : The synthetic route for making diazirine amines involves several steps, including the addition of 4-hydroxy-2-butanone to NH3, followed by the addition of hydroxylamine O-Sulfonic acid dissolved in methanol .
- Results or Outcomes : The synthetic route for making diazirine amines was successfully established .
Development of Photoactivatable Prodrugs
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Diazirine linkers, such as “2-(3-Methyl-3H-diazirin-3-yl)ethanol”, have been employed in the development of novel therapeutics, including photoactivatable prodrugs .
- Methods of Application : These prodrugs are designed to release their active pharmaceutical ingredient upon exposure to UV light .
- Results or Outcomes : This application provides a new approach to drug delivery, allowing for targeted treatment with reduced side effects .
Eigenschaften
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAYZDNOWMFZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-3H-diazirin-3-yl)ethanol | |
CAS RN |
25055-82-7 | |
| Record name | 3-Azibutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025055827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




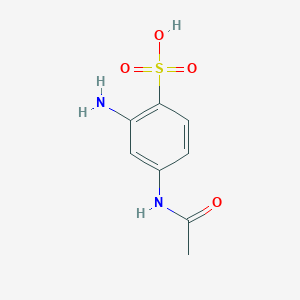



![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)
